

Technical Guide: Physicochemical Properties of 1,1-Dichlorohexane (CAS 62017-16-7)

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Compound of Interest

Compound Name: 1,1-Dichlorohexane

Cat. No.: B13808546

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1,1-dichlorohexane** (CAS 62017-16-7). The information is compiled from various chemical databases and literature sources, aiming to support research and development activities.

Chemical Identity

1,1-Dichlorohexane is a halogenated alkane with the chemical formula $C_6H_{12}Cl_2$.^[1] It is structurally characterized by a six-carbon chain with two chlorine atoms attached to the first carbon atom.

Identifier	Value
CAS Number	62017-16-7 ^[1]
IUPAC Name	1,1-dichlorohexane ^[1]
Molecular Formula	$C_6H_{12}Cl_2$ ^[1]
Molecular Weight	155.06 g/mol ^[1]
Canonical SMILES	<chem>CCCCCC(Cl)Cl</chem>
InChI Key	RQXXCWHCUOJQGR-UHFFFAOYSA-N

Physical Properties

The following table summarizes the available experimental and computed physical properties of **1,1-dichlorohexane**. It is important to note that some of these values are estimated from computational models and should be confirmed by experimental data.

Property	Value	Unit	Source
Boiling Point	159.2	°C	Calculated
Density	1.028	g/cm ³	Calculated
Refractive Index	1.446	-	Calculated
Enthalpy of Vaporization	39.14	kJ/mol	Calculated

Chemical and Spectroscopic Properties

This section details the chemical characteristics and spectroscopic data for **1,1-dichlorohexane**.

Property	Value	Source
Kovats Retention Index (Standard Non-Polar)	976, 989 ^[1]	NIST Mass Spectrometry Data Center ^[1]
Kovats Retention Index (Standard Polar)	1240 ^[1]	NIST Mass Spectrometry Data Center ^[1]
Computed XLogP3	3.9	PubChem

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **1,1-dichlorohexane** are not readily available in the public domain. However, standard analytical methods can be employed for its characterization.

Synthesis of 1,1-Dichlorohexane

A general method for the preparation of dichloroalkanes involves the reaction of the corresponding diol with a chlorinating agent. For **1,1-dichlorohexane**, a potential synthetic route could involve the reaction of hexanal with a chlorinating agent like phosphorus pentachloride (PCl_5).

General Protocol:

- In a fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with hexanal.
- The flask is cooled in an ice bath.
- Phosphorus pentachloride is added portion-wise to the stirred solution of hexanal.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete reaction.
- The reaction mixture is cooled, and the product is isolated by pouring it onto crushed ice, followed by extraction with an organic solvent (e.g., diethyl ether).
- The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation to yield pure **1,1-dichlorohexane**.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus.

General Protocol (Distillation):

- The purified **1,1-dichlorohexane** is placed in a round-bottom flask.

- A distillation apparatus is assembled with a thermometer placed at the vapor outlet to the condenser.
- The flask is heated gently.
- The temperature at which the liquid and vapor phases are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like **1,1-dichlorohexane**. The Kovats retention indices are determined using this method.

General Protocol:

- A gas chromatograph equipped with a mass spectrometer detector is used.
- A capillary column with a suitable stationary phase (e.g., non-polar like DB-5 or polar like Carbowax) is installed.
- A sample of **1,1-dichlorohexane**, dissolved in a volatile solvent, is injected into the GC.
- The oven temperature is programmed to ramp up to ensure separation of the compound from any impurities.
- The mass spectrometer is set to scan a specific mass range to detect the molecular ion and fragmentation pattern of **1,1-dichlorohexane**.
- The retention time of the compound is recorded and can be used to calculate the Kovats retention index by running a series of n-alkane standards under the same conditions.

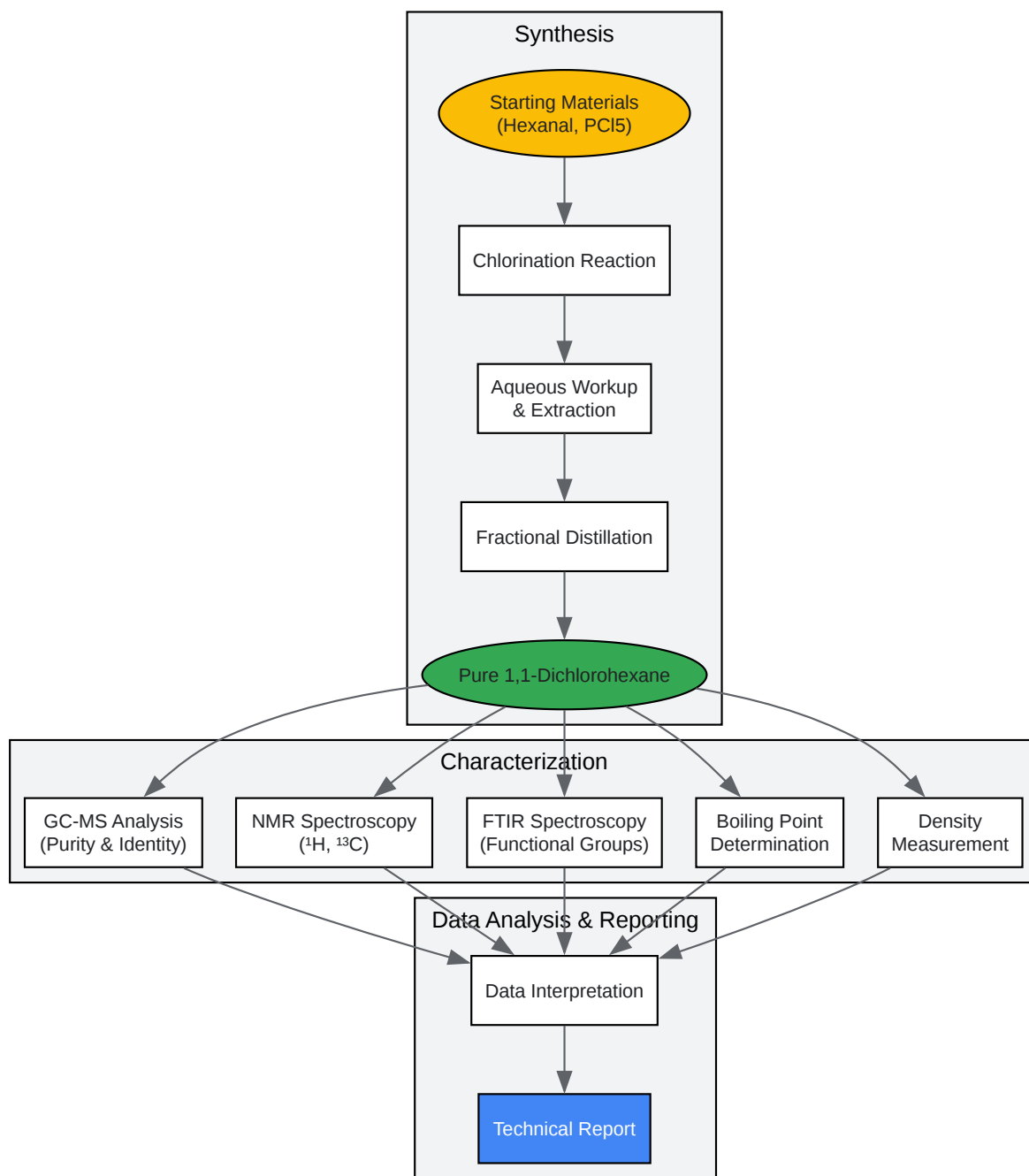
Biological Activity

There is currently no publicly available information on the biological activity, mechanism of action, or potential signaling pathway interactions of **1,1-dichlorohexane**. Halogenated

alkanes as a class can exhibit toxicity, and their metabolic activation can sometimes lead to reactive intermediates. However, specific studies on **1,1-dichlorohexane** are lacking. Therefore, a signaling pathway diagram cannot be provided.

Experimental Workflow Visualization

As there is no information on the biological signaling pathways of **1,1-dichlorohexane**, the following diagram illustrates a general experimental workflow for the synthesis and characterization of this chemical compound.



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Caption: General workflow for the synthesis and characterization of **1,1-dichlorohexane**.

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References

- 1. 1,1-Dichlorohexane | C₆H₁₂Cl₂ | CID 523770 - PubChem [pubchem.ncbi.nlm.nih.gov]
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